molecular formula C17H13NO2S B14780375 6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene

6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene

Cat. No.: B14780375
M. Wt: 295.4 g/mol
InChI Key: KAEOLYHJUANVIG-UHFFFAOYSA-N
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Description

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and carbonitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H13NO2S/c1-19-12-5-3-11(4-6-12)17-15(10-18)14-8-7-13(20-2)9-16(14)21-17/h3-9H,1-2H3

InChI Key

KAEOLYHJUANVIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C#N

Origin of Product

United States

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